molecular formula C25H22N2O4 B11979159 Ethyl 3-(2-methoxyphenyl)-7-(4-methylbenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate CAS No. 302912-81-8

Ethyl 3-(2-methoxyphenyl)-7-(4-methylbenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate

Cat. No.: B11979159
CAS No.: 302912-81-8
M. Wt: 414.5 g/mol
InChI Key: FQCHJPDSLWPMIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(2-methoxyphenyl)-7-(4-methylbenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrrolo[1,2-c]pyrimidines. These compounds are known for their diverse applications in pharmaceuticals and agrochemicals due to their unique structural properties .

Chemical Reactions Analysis

Ethyl 3-(2-methoxyphenyl)-7-(4-methylbenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Ethyl 3-(2-methoxyphenyl)-7-(4-methylbenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications in drug development.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-methoxyphenyl)-7-(4-methylbenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Ethyl 3-(2-methoxyphenyl)-7-(4-methylbenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of substituents, which confer unique chemical and biological properties .

Properties

CAS No.

302912-81-8

Molecular Formula

C25H22N2O4

Molecular Weight

414.5 g/mol

IUPAC Name

ethyl 3-(2-methoxyphenyl)-7-(4-methylbenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate

InChI

InChI=1S/C25H22N2O4/c1-4-31-25(29)19-13-22(24(28)17-11-9-16(2)10-12-17)27-15-26-20(14-21(19)27)18-7-5-6-8-23(18)30-3/h5-15H,4H2,1-3H3

InChI Key

FQCHJPDSLWPMIG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC=C(C=C3)C)C4=CC=CC=C4OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.